N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Overview
Description
N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a heterocyclic compound with a complex structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of dehydrative cyclization, where the required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride . The reaction is often carried out in the presence of phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature is commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include brominated and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a pyrimidine ring, known for their antibacterial and kinase inhibitory activities.
Uniqueness
N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group and sulfonamide functionality contribute to its versatility in various applications, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-11-8-6-5-7-10(11)15-23(20,21)12-9-16(2)14(19)17(3)13(12)18/h5-9,15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXXBYCUSPQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324978 | |
Record name | N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874806-65-2 | |
Record name | N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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